molecular formula C14H16N2O B7544958 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide

Cat. No. B7544958
M. Wt: 228.29 g/mol
InChI Key: MKHAOUIFYRQEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. The blockade of the NMDA receptor by 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can induce a state of NMDA receptor hypofunction, which has been proposed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to induce a state of NMDA receptor hypofunction, which can lead to various biochemical and physiological effects. In animal models, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to impair learning and memory, induce locomotor hyperactivity, and increase the release of dopamine and glutamate in the brain. These effects are consistent with the proposed role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has several advantages as a tool for scientific research. It is a potent and selective blocker of the NMDA receptor, which allows for the precise manipulation of the receptor's function. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, there are also some limitations to the use of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide in lab experiments. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to induce locomotor hyperactivity and other behavioral effects, which can complicate the interpretation of experimental results. Additionally, the long-term effects of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide on the brain are not well understood, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide. One area of research is the development of more selective and potent NMDA receptor antagonists, which can be used to better understand the function of the receptor and its role in neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of NMDA receptor hypofunction induced by 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide, which may have implications for the development of new therapies for neurological and psychiatric disorders. Finally, the use of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide in combination with other drugs or therapies may also be explored, as it may have synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can be synthesized by the reaction of N-methylcyclopentanone with phenylacetonitrile in the presence of a strong base, followed by the addition of a carboxylic acid derivative. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been widely used in scientific research as a tool to study the function of the NMDA receptor. By blocking the receptor, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can induce a state of NMDA receptor hypofunction, which mimics the pathological conditions observed in various neurological and psychiatric disorders. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(12-7-3-2-4-8-12)13(17)14(11-15)9-5-6-10-14/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHAOUIFYRQEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide

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